N-Cyano-3-nitrobenzamidine
Overview
Description
N-Cyano-3-nitrobenzamidine is a chemical compound with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . It is characterized by the presence of a cyano group (–CN) and a nitro group (–NO₂) attached to a benzamidine core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-3-nitrobenzamidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-3-nitrobenzamidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution of the cyano group can lead to various substituted benzamidine derivatives.
Scientific Research Applications
N-Cyano-3-nitrobenzamidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyano-3-nitrobenzamidine involves its interaction with molecular targets such as enzymes and receptors. The cyano and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which modulate the activity of the target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
N-Cyano-3-nitrobenzamidine can be compared with other similar compounds, such as:
N-Cyano-4-nitrobenzamidine: Similar structure but with the nitro group in the para position.
N-Cyano-2-nitrobenzamidine: Similar structure but with the nitro group in the ortho position.
N-Cyano-3-aminobenzamidine: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the position and nature of the substituents.
Properties
IUPAC Name |
N'-cyano-3-nitrobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-5-11-8(10)6-2-1-3-7(4-6)12(13)14/h1-4H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXKDUNXJAEQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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